
3-Deoxy-3-fluoro-D-allose
Overview
Description
3-Deoxy-3-fluoro-D-allose (CAS: 99605-33-1) is a fluorinated derivative of the rare sugar D-allose, where the hydroxyl group at the C3 position is replaced by fluorine . Synthesized via multi-step reactions from precursors like 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose, its radiochemical conversion (RCC) efficiency reaches 33% when labeled with fluorine-18 ([18F]3FDAllo) . Unlike common sugars like glucose, D-allose exhibits unique metabolic pathways, making its fluorinated derivatives valuable for probing rare sugar metabolism in vivo .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Deoxy-3-fluoro-D-allose typically involves the fluorination of D-allose. One common method includes the use of 1,2,4,6-tetra-O-acetyl-3-O-trifluoromethanesulfonyl-β-D-glucopyranose as a precursor . The fluorination reaction is carried out under controlled conditions to ensure the selective introduction of the fluorine atom at the desired position.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar fluorination techniques as those used in laboratory settings. The process may be optimized for higher yields and purity, with careful control of reaction parameters to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Deoxy-3-fluoro-D-allose can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Metabolic Tracer in Research
3-Deoxy-3-fluoro-D-allose is primarily utilized as a metabolic tracer, particularly in the study of glucose metabolism. Its structural similarity to glucose allows it to be incorporated into metabolic pathways while providing insights into enzyme activities and metabolic fluxes.
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Case Study: Metabolism in Mammalian Tissues
Recent studies have demonstrated that 3-deoxy-3-fluoro-D-glucose (a related compound) is metabolized to various products in mammalian tissues, including the formation of 3-deoxy-3-fluoro-D-sorbitol and 3-deoxy-3-fluoro-D-fructose. These metabolites were identified using advanced techniques such as NMR and gas chromatography-mass spectrometry, highlighting the utility of fluorinated sugars in tracing metabolic pathways . - Table: Metabolic Products of 3-Deoxy-3-fluoro-D-glucose
Metabolite | Enzyme Involved | Tissue Type |
---|---|---|
3-Deoxy-3-fluoro-D-sorbitol | Aldose reductase | Cerebral tissue |
3-Deoxy-3-fluoro-D-fructose | Sorbitol dehydrogenase | Cerebral tissue |
3-Deoxy-3-fluoro-D-gluconic acid | Glucose dehydrogenase | Liver |
Drug Development
The unique properties of this compound make it a candidate for drug development, particularly as an inhibitor or modulator in enzymatic pathways.
- Case Study: Inhibition of Enzymatic Activity
Research has indicated that fluorinated sugars can act as allosteric inhibitors for specific enzymes involved in metabolic pathways. For example, studies on the enzyme Thermotoga maritima 3-deoxy-D-arabino-heptulosonate 7-phosphate synthase have shown that modifications with fluorinated compounds can alter enzyme activity, suggesting potential therapeutic applications .
Medical Imaging
Fluorinated sugars are also significant in medical imaging, especially in positron emission tomography (PET) scanning.
- Case Study: Use as a PET Tracer
The compound 3-deoxy-3-fluoro-D-glucose has been widely used as a PET tracer due to its ability to mimic glucose uptake in tissues. This application is crucial for diagnosing conditions such as cancer, where increased glucose metabolism is often observed .
Biochemical Research
In biochemical research, the transport mechanisms of sugars like this compound provide insights into cellular uptake processes.
- Case Study: Hexose Transport Mechanism
Studies have shown that the interaction of 3-deoxy-3-fluoro-D-glucose with human erythrocytes leads to measurable changes in ion transport and cellular metabolism. This has implications for understanding how cells regulate glucose transport and could inform strategies for managing conditions like diabetes .
Mechanism of Action
The mechanism of action of 3-Deoxy-3-fluoro-D-allose involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may be transported via glucose transporters and undergo phosphorylation by hexokinase . The presence of the fluorine atom can influence its metabolic stability and interactions with enzymes, making it a valuable tool in studying metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Insights :
- Epimerization : [18F]3FDAllo is a C3 epimer of [18F]3FDG, differing in stereochemistry at C3, which alters substrate specificity for transporters and enzymes .
- Synthetic Efficiency : The lower RCC of [18F]3FDAllo (33%) compared to [18F]3FDG (>98%) reflects challenges in deprotection steps and precursor availability .
Metabolic and Functional Comparisons
Uptake and Distribution
- 3-Deoxy-3-fluoro-D-allose: Preliminary studies suggest selective uptake in tissues metabolizing rare sugars, with minimal accumulation in macrophages or granulation tissues—a notable advantage over 2-deoxy-2-fluoro-D-glucose (FDG), which shows high non-tumor uptake .
- 3-Deoxy-3-fluoro-D-glucose: While structurally similar, its uptake is influenced by glucose transporters (GLUTs), leading to competitive inhibition with endogenous glucose and variable tumor specificity .
Enzymatic Interactions
- Mechanistic Differences : Unlike FDG, which is phosphorylated by hexokinase and trapped intracellularly, 3FDAllo’s metabolism remains poorly characterized but may involve rare sugar-specific pathways .
Biological Activity
3-Deoxy-3-fluoro-D-allose is a fluorinated sugar analog that has garnered attention in the fields of biochemistry and pharmacology due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its metabolic pathways, interactions with biological systems, and potential applications in medical research.
This compound is a monosaccharide derivative characterized by the replacement of a hydroxyl group with a fluorine atom at the 3-position. Its molecular formula is , and it is structurally related to other deoxy sugars such as 3-deoxy-3-fluoro-D-glucose (3-FG). The introduction of fluorine alters its biochemical behavior significantly, influencing its metabolism and interaction with various enzymes and transporters.
Transport Mechanisms
The transport of 3-deoxy-3-fluoro-D-glucose across cell membranes has been studied extensively. It has been shown to interact with glucose transporters, albeit with reduced efficiency compared to glucose itself. In human erythrocytes, the transport kinetics of 3-deoxy-3-fluoro-D-glucose were found to be similar to those of glucose, indicating that it can be taken up by cells through facilitated diffusion . However, its phosphorylation rates are significantly lower than those of glucose, which may affect its retention within cells and subsequent metabolic processing.
Antitumor Activity
Preliminary studies have suggested that fluorinated sugars like this compound may exhibit antitumor properties. The mechanism behind this activity is thought to involve the inhibition of glycolysis in cancer cells, leading to reduced energy supply and impaired proliferation . Further investigation into its effects on specific cancer cell lines is warranted to elucidate its potential as a therapeutic agent.
Neuroprotective Properties
Research into the neuroprotective effects of sugar analogs has indicated that compounds like 3-deoxy-3-fluoro-D-glucose can influence neuronal metabolism and protect against oxidative stress . Given the structural similarities between these compounds, it is plausible that this compound may also confer neuroprotective benefits, particularly in models of neurodegenerative diseases.
Case Studies
- Metabolic Tracing in Animal Models : A study utilizing rat models demonstrated that administration of 3-deoxy-3-fluoro-D-glucose allowed for the monitoring of aldose reductase activity via NMR spectroscopy. This method provided insights into the distribution and metabolism of the compound in vivo, highlighting its utility as a metabolic tracer .
- Anticancer Research : In vitro studies on various cancer cell lines treated with fluorinated sugars have shown altered metabolic profiles and reduced viability. These findings suggest that further exploration into this compound's effects on cancer metabolism could yield significant therapeutic insights .
Q & A
Q. Basic: What are the established synthetic routes for 3-Deoxy-3-fluoro-D-allose, and how do reaction conditions influence yield and purity?
Methodological Answer:
The synthesis of this compound typically involves fluorination at the C3 position of a precursor sugar. Key approaches include:
- Epimerization/Isomerization : Enzymatic methods using L-rhamnose isomerase or D-psicose 3-epimerase to convert D-fructose derivatives into D-allose analogs, followed by fluorination .
- Chemical Fluorination : Use of fluorinating agents (e.g., DAST or Deoxo-Fluor) on protected sugar intermediates (e.g., 3-keto-D-allose derivatives). Reaction temperature, solvent polarity, and protecting group stability critically impact regioselectivity and byproduct formation .
- Purification : HPLC or column chromatography with polar stationary phases (e.g., silica gel modified with amino groups) is recommended to separate fluorinated isomers. Yield optimization requires balancing reaction time and reagent stoichiometry .
Q. Basic: How can researchers validate the structural integrity of this compound post-synthesis?
Methodological Answer:
Validation requires multi-modal analytical techniques:
- NMR Spectroscopy : -NMR confirms fluorination at C3 (δ ~ -200 to -220 ppm for axial fluorine). - and -NMR identify sugar ring conformation and anomeric configuration .
- Mass Spectrometry : High-resolution ESI-MS detects molecular ion peaks (e.g., [M-H] at m/z 197.06) and fragments to verify the fluorine substitution pattern .
- X-ray Crystallography : For absolute configuration confirmation, single-crystal analysis is ideal but requires highly pure, crystalline samples .
Q. Advanced: What strategies resolve contradictions in enzyme-substrate specificity data for this compound in glycosylation studies?
Methodological Answer:
Contradictions often arise from differences in enzyme sources or assay conditions. To address this:
- Comparative Kinetic Assays : Test the compound against multiple enzyme isoforms (e.g., glycosyltransferases from bacterial vs. mammalian sources) under standardized pH and temperature conditions .
- Molecular Docking Simulations : Use tools like AutoDock Vina to model interactions between the fluorinated sugar and enzyme active sites, identifying steric or electronic effects of the C3-fluorine .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinities to distinguish between true substrate inhibition and assay artifacts .
Q. Advanced: How does this compound modulate carbohydrate-processing enzymes compared to non-fluorinated analogs?
Methodological Answer:
The C3-fluorine alters electronic and steric properties, impacting enzyme interactions:
- Mechanistic Probes : Use stopped-flow kinetics to measure changes in catalytic rates () and binding constants () versus D-allose. Fluorine’s electronegativity may disrupt hydrogen-bonding networks in enzyme active sites .
- Isotopic Labeling : Incorporate at the anomeric center to track glycosidic bond cleavage/formation via MS, revealing whether fluorine impedes hydrolysis .
- Fluorescence Quenching Assays : Monitor conformational changes in enzymes (e.g., tryptophan fluorescence shifts) upon fluorinated sugar binding to infer structural perturbations .
Q. Basic: What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves (tested for fluoride resistance) and sealed goggles to prevent skin/eye contact. Avoid latex gloves due to permeability risks .
- Ventilation : Use fume hoods for weighing or reactions to avoid inhalation of airborne particulates .
- Waste Disposal : Neutralize fluorinated waste with calcium carbonate before disposal to minimize environmental release .
Q. Advanced: How can researchers optimize the enzymatic synthesis of this compound for scalability?
Methodological Answer:
- Immobilized Enzyme Systems : Use cross-linked enzyme aggregates (CLEAs) of L-rhamnose isomerase or D-psicose 3-epimerase on chitosan beads to enhance stability and reusability over 10+ cycles .
- Continuous Flow Reactors : Implement microfluidic systems with immobilized enzymes to improve substrate turnover and reduce diffusion limitations .
- In Situ Product Removal (ISPR) : Integrate adsorption resins (e.g., Dowex ion-exchange) to continuously extract the product, shifting equilibrium toward synthesis .
Q. Basic: What are the key challenges in characterizing the metabolic stability of this compound in cell-based assays?
Methodological Answer:
- Radiolabeled Tracers : Synthesize -labeled this compound to track uptake and catabolism via scintillation counting .
- LC-MS/MS Metabolomics : Profile intracellular metabolites to identify fluorinated byproducts (e.g., phosphorylated intermediates) and assess competition with natural sugars .
- Cell Permeability Assays : Use Caco-2 monolayers or artificial membranes (PAMPA) to measure passive diffusion rates, accounting for fluorine’s impact on logP .
Q. Advanced: How do researchers address discrepancies in NMR data for this compound across different solvents?
Methodological Answer:
- Solvent Titration Studies : Acquire -NMR spectra in DO, DMSO-d, and CDCl to assess solvent-induced shifts. Use computational tools (e.g., Gaussian) to model solvent-solute interactions .
- Nuclear Overhauser Effect (NOE) : Perform 2D-NOESY experiments to identify solvent-dependent conformational changes (e.g., axial vs. equatorial fluorine orientation) .
- Referencing Standards : Calibrate chemical shifts using internal standards (e.g., CFCl) to minimize instrument-specific variability .
Properties
IUPAC Name |
(2S,3R,4R,5R)-3-fluoro-2,4,5,6-tetrahydroxyhexanal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11FO5/c7-5(3(10)1-8)6(12)4(11)2-9/h1,3-6,9-12H,2H2/t3-,4+,5-,6+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMHCJIQOFXULDL-BGPJRJDNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=O)O)F)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@H]([C@H](C=O)O)F)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11FO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70723577 | |
Record name | 3-Deoxy-3-fluoro-D-allose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70723577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99605-33-1 | |
Record name | 3-Deoxy-3-fluoro-D-allose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70723577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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